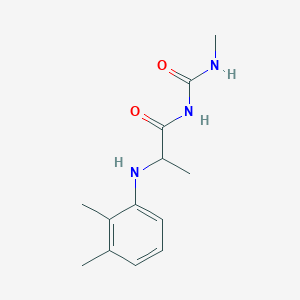
N-(1-cyanocyclohexyl)-3-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-3-iodobenzamide is a chemical compound that features a unique combination of a cyanocyclohexyl group and an iodinated benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-3-iodobenzamide typically involves the reaction of 1-cyanocyclohexylamine with 3-iodobenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and solvents that can be easily recycled also enhances the sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-cyanocyclohexyl)-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: N-(1-cyanocyclohexyl)-3-aminobenzamide or N-(1-cyanocyclohexyl)-3-thiobenzamide.
Reduction: N-(1-aminocyclohexyl)-3-iodobenzamide.
Oxidation: N-(1-cyanocyclohexyl)-3-carboxybenzamide.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-3-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the iodinated benzamide moiety can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-cyanocyclohexyl)acetamide
- N-(1-cyanocyclohexyl)formamide
- (1-cyanocyclohexyl)acetic acid
Uniqueness
N-(1-cyanocyclohexyl)-3-iodobenzamide is unique due to the presence of both a cyano group and an iodinated benzamide moiety. This combination allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H15IN2O |
|---|---|
Poids moléculaire |
354.19 g/mol |
Nom IUPAC |
N-(1-cyanocyclohexyl)-3-iodobenzamide |
InChI |
InChI=1S/C14H15IN2O/c15-12-6-4-5-11(9-12)13(18)17-14(10-16)7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,17,18) |
Clé InChI |
NQTQTVTZXOKCGY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C#N)NC(=O)C2=CC(=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


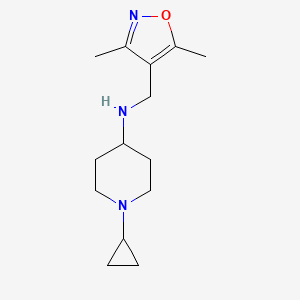
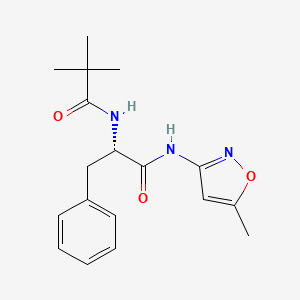
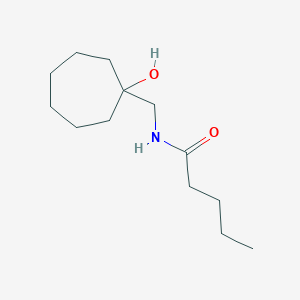
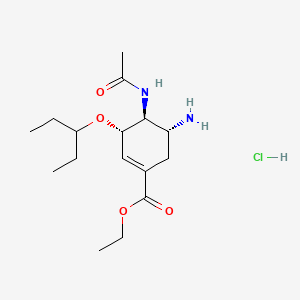

![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)

![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
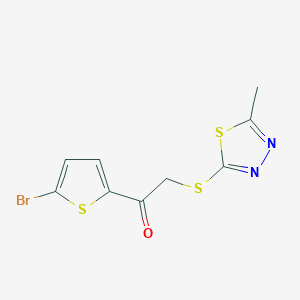

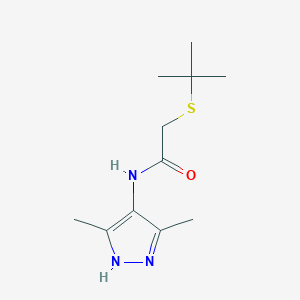
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
